Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate
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Overview
Description
Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate is an organic compound with the molecular formula C11H10O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate typically involves the reaction of 2-formylbenzoic acid with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through esterification, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-6-yl)acetate: Similar structure but with a different substitution pattern on the benzofuran ring.
2-Methyl-2,3-dihydrobenzofuran: Lacks the ester functional group and has a different substitution pattern.
Uniqueness
Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group and ketone functionality make it a versatile intermediate in organic synthesis and a potential lead compound in drug discovery .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-(3-oxo-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H10O4/c1-14-10(12)6-9-11(13)7-4-2-3-5-8(7)15-9/h2-5,9H,6H2,1H3 |
InChI Key |
CTONGXLGKXOZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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